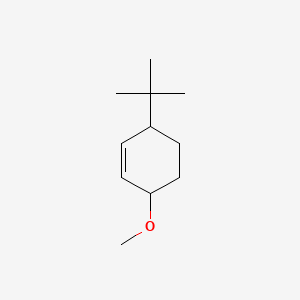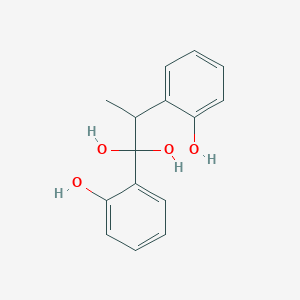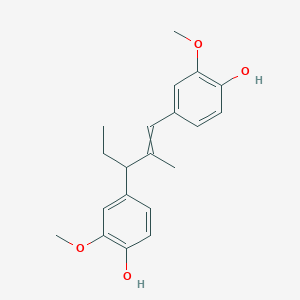
4,4'-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) is a synthetic organic compound known for its unique chemical structure and properties It is a bisphenol derivative, which means it contains two phenol groups connected by a central carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 2-methylpent-1-ene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents.
Purification: The product is purified through techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal production efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of high-performance materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of 4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the activation or inhibition of enzymes and receptors. The exact pathways can vary depending on the context of its application, such as its role in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): Similar in structure but with a different central carbon chain.
4,4’-(But-1-ene-1,3-diyl)diphenol: Another bisphenol derivative with a different carbon chain length.
Uniqueness
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other bisphenol derivatives may not be suitable .
Properties
CAS No. |
67509-15-3 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[3-(4-hydroxy-3-methoxyphenyl)-2-methylpent-1-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-5-16(15-7-9-18(22)20(12-15)24-4)13(2)10-14-6-8-17(21)19(11-14)23-3/h6-12,16,21-22H,5H2,1-4H3 |
InChI Key |
YWSAANMSLSFWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



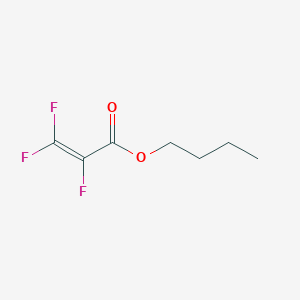

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
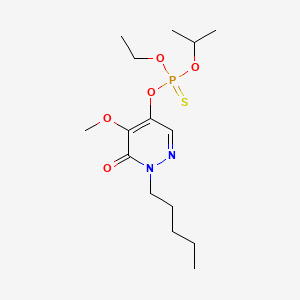
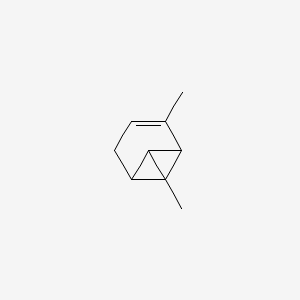

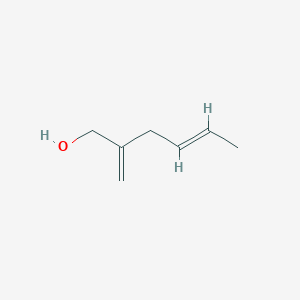


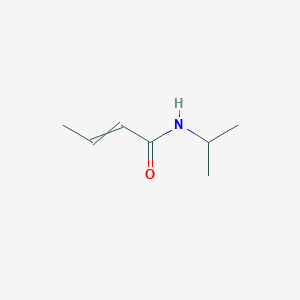
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
